molecular formula C21H16ClN3O B12927727 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- CAS No. 827031-00-5

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-

Cat. No.: B12927727
CAS No.: 827031-00-5
M. Wt: 361.8 g/mol
InChI Key: UUCBIOYCBAVSCV-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C20H16ClN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with 4-phenoxyaniline in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and phenols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other quinazoline derivatives.

Properties

CAS No.

827031-00-5

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16ClN3O/c1-25(20-18-9-5-6-10-19(18)23-21(22)24-20)15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

UUCBIOYCBAVSCV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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